molecular formula C15H23N3O4S B11556792 N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide

N-[(4-methylphenyl)sulfonyl]glycyl-N-butylglycinamide

Cat. No.: B11556792
M. Wt: 341.4 g/mol
InChI Key: WDWKEHNUZWDSAZ-UHFFFAOYSA-N
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Description

N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-methylbenzenesulfonamide, which is then reacted with acetic anhydride to form 2-(4-methylbenzenesulfonamido)acetic acid. This intermediate is further reacted with N-butylamine under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-Ethyltoluene-4-sulfonamide
  • N-Methyl-p-toluenesulfonamide

Uniqueness

N-BUTYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher reactivity in certain reactions, or improved efficacy in its applications.

Properties

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

N-butyl-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetamide

InChI

InChI=1S/C15H23N3O4S/c1-3-4-9-16-14(19)10-17-15(20)11-18-23(21,22)13-7-5-12(2)6-8-13/h5-8,18H,3-4,9-11H2,1-2H3,(H,16,19)(H,17,20)

InChI Key

WDWKEHNUZWDSAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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